molecular formula C15H26N4O6 B12097800 Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate

Cat. No.: B12097800
M. Wt: 358.39 g/mol
InChI Key: FGFDVLZJGHFRKZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate is a complex organic compound characterized by multiple amide and ester functional groups. This compound is notable for its intricate structure, which includes several secondary amide linkages and an ester group, making it a subject of interest in various fields of chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate typically involves a multi-step process:

    Formation of Intermediate Amides: The initial step involves the formation of intermediate amides through the reaction of acetic anhydride with appropriate amines under controlled conditions. This step requires precise temperature control to ensure the formation of the desired amide bonds.

    Sequential Amide Formation: The intermediate amides are then subjected to further reactions with additional amines to form the multi-amide structure. Each step involves careful purification to isolate the desired intermediate products.

    Esterification: The final step involves the esterification of the multi-amide intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for temperature and reaction control is crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Amide Bond Cleavage: The amide bonds can be cleaved through hydrolysis or reduction, depending on the reagents and conditions used.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) for amide bond reduction.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Carboxylic acids and alcohols.

    Reduction: Amines and alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study amide bond formation and cleavage.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.

    Medicine: Explored for its potential as a drug intermediate or a prodrug due to its multiple functional groups.

    Industry: Utilized in the synthesis of complex organic molecules and polymers.

Mechanism of Action

The mechanism by which Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate exerts its effects depends on its interaction with molecular targets. The compound’s multiple amide bonds allow it to form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modifying their activity. The ester group can be hydrolyzed to release active carboxylic acids, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate: Contains a chlorophenyl group, making it structurally different and potentially altering its reactivity and applications.

    Ethyl 3-(4-(chloromethyl)benzamido)propanoate:

    2-Methyl-3-(methylamino)propanoic acid hydrochloride: Lacks the ester group and has different amide linkages, affecting its chemical behavior.

Uniqueness

Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate is unique due to its multiple secondary amide bonds and ester group, which provide a versatile platform for various chemical reactions and interactions. This complexity makes it a valuable compound for studying intricate chemical processes and developing new materials or pharmaceuticals.

Properties

IUPAC Name

methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFDVLZJGHFRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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